Deoxybrevianamide E

Biosynthesis Fungal Metabolism Notoamide Pathway

Researchers studying notoamide, stephacidin, or paraherquamide biosynthesis require a definitive standard that commits the pathway to the correct branch. Generic substitution with brevianamide F or tryprostatin B invalidates experimental results. Deoxybrevianamide E (CAS 34610-68-9) is the sole reverse C-2-prenylated DKP generated by NotF prenyltransferase, ensuring accurate metabolic flux tracking and enzyme characterization. - Pathway Commitment: Reverse C-2 prenyl group directs biosynthesis exclusively down the notoamide branch; its regioisomer tryprostatin B (normal prenyl) cannot substitute. - Enzyme Assay Standard: Authentic standard for HPLC/LC-MS quantification of NotF, BrePT, and related reverse prenyltransferase activity. - Structural Biology: Suitable for co-crystallization trials with prenyltransferases to resolve enzyme-product complex structures. - Negative Control: Negligible cytotoxicity & antimicrobial activity make it a rigorous negative control for bioassays of downstream products (e.g., notoamide C, stephacidin A). Supplied with ≥98% purity; available in multiple sizes with global shipping.

Molecular Formula C21H25N3O2
Molecular Weight 351.4 g/mol
CAS No. 34610-68-9
Cat. No. B022580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeoxybrevianamide E
CAS34610-68-9
Molecular FormulaC21H25N3O2
Molecular Weight351.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C2=CC=CC=C2N1)CC3C(=O)N4CCCC4C(=O)N3
InChIInChI=1S/C21H25N3O2/c1-4-21(2,3)18-14(13-8-5-6-9-15(13)22-18)12-16-20(26)24-11-7-10-17(24)19(25)23-16/h4-6,8-9,16-17,22H,1,7,10-12H2,2-3H3,(H,23,25)/t16-,17-/m0/s1
InChIKeyKUGNSEAHJVSMAJ-IRXDYDNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Deoxybrevianamide E Baseline Characterization


Deoxybrevianamide E (CAS 34610-68-9) is a reverse-prenylated indole alkaloid belonging to the diketopiperazine (DKP) class of fungal secondary metabolites . Its structure consists of a brevianamide F (cyclo-L-Trp-L-Pro) core substituted at the C-2 position of the indole ring with a 1,1-dimethylallyl group [1]. Isolated from marine-derived and terrestrial *Aspergillus* and *Penicillium* species, it serves as a critical biosynthetic intermediate in the production of structurally complex notoamides and related alkaloids [2]. Commercial availability typically exceeds 99% purity from multiple vendors .

Workflow

Notoamide biosynthetic pathway elucidation

Selection

Reverse-prenylated DKP intermediate with confirmed branch commitment

Use Context

Prenyltransferase substrate/product standard; negative control in bioactivity screening

Why Deoxybrevianamide E Cannot Be Substituted


Generic substitution of Deoxybrevianamide E with other brevianamide-family compounds is scientifically invalid due to distinct biosynthetic roles and structural determinants. Unlike the non-prenylated precursor brevianamide F, Deoxybrevianamide E possesses a specific reverse C-2 prenyl group that commits it to the notoamide biosynthetic branch, a pathway distinct from that of its regioisomer tryprostatin B, which bears a normal prenyl moiety [1]. This structural divergence is not merely academic; it is dictated by discrete enzyme specificities, such as the reverse prenyltransferase NotF, which exclusively generates Deoxybrevianamide E [2]. Consequently, substituting Deoxybrevianamide E with another analog would fundamentally alter or invalidate experimental outcomes in biosynthetic studies or structure-activity relationship investigations [3].

Deoxybrevianamide E

Reverse C-2 prenylation commits to notoamide branch

Brevianamide F

Non-prenylated; lacks pathway-committing prenyl group, may not enter notoamide pathway

Deoxybrevianamide E

Product of NotF reverse prenyltransferase

Tryprostatin B

Normal prenylation directs to fumitremorgin pathway; regioisomer mismatch may shift pathway interpretation

Deoxybrevianamide E: Differentiation Evidence


Biosynthetic Branching Point in Alkaloid Production

Deoxybrevianamide E is established as a specific intermediate in the biosynthesis of notoamides. An isotopomer feeding study confirmed that 6-hydroxydeoxybrevianamide E, a direct derivative of Deoxybrevianamide E, is exclusively incorporated into notoamide J, confirming its non-redundant role in this pathway. No incorporation into other major alkaloid families (e.g., fumitremorgins) was observed [1].

Biosynthetic Branching
Head-to-head
100% incorporation into notoamide J
Confirmed exclusive pathway commitment
Isotopomer feeding, LC-MS/NMR; no incorporation into fumitremorgins
Biosynthesis Fungal Metabolism Notoamide Pathway

Functional Divergence from Tryprostatin B

Deoxybrevianamide E and tryprostatin B represent a critical biosynthetic branch point. Both are derived from the same precursor, brevianamide F, but through the action of distinct enzymes with different regioselectivities. The enzyme NotF generates Deoxybrevianamide E via a *reverse* C-2 prenylation [1], while FtmPT1 generates tryprostatin B via a *normal* C-2 prenylation [2]. The two resulting compounds are regioisomers, but their downstream metabolites (notoamides vs. fumitremorgins/spirotryprostatins) have vastly different biological activities and chemical scaffolds [3].

Prenylation Regiochemistry
Direct head-to-head comparison
Reverse (1,1-dimethylallyl) vs. Normal (3,3-dimethylallyl) in tryprostatin B
Determines downstream notoamide vs. fumitremorgin scaffold
Enzymatic assay with NotF and FtmPT1; structural proof by NMR
Biosynthesis Enzymology Prenyltransferase Specificity

NotF versus FtmPT1 Substrate Specificity

The enzyme NotF, which produces Deoxybrevianamide E, exhibits high substrate specificity for brevianamide F. In contrast, other known brevianamide F reverse prenyltransferases like BrePT and CdpC2PT have different substrate profiles. For instance, CdpC2PT has a kinetic preference for (S)-benzodiazepinedinone (KM = 84.1 µM) and cyclo-L-Trp-L-Trp (KM = 165.2 µM) over brevianamide F [1]. FtmPT1 shows 100% relative activity with brevianamide F, with activity dropping to 32.6% for its D-Trp diastereomer and below 22% for other cyclic dipeptides [2]. This high selectivity of the NotF system for generating Deoxybrevianamide E underpins its unique role.

Substrate Specificity
Cross-study comparable
FtmPT1 relative activity: 100% (brevianamide F), 32.6% (D-Trp diastereomer)
NotF cluster dedication ensures notoamide pathway fidelity
Recombinant enzyme kinetic data; alternative prenyltransferases show distinct KM profiles
Enzymology Biocatalysis Substrate Specificity

Limited Intrinsic Bioactivity

Screening efforts indicate that Deoxybrevianamide E exhibits only weak activity against mammalian tumor cells and no significant antibacterial or antifungal activity [1]. This contrasts sharply with more advanced metabolites in its pathway, such as notoamide C (IC50 = 25 µM against HeLa cells) [2] and stephacidin A (IC50 = 16 µM against PC-3 cells) [3]. This lack of potent intrinsic bioactivity makes it ideal as a pathway probe rather than a drug lead.

Intrinsic Bioactivity
Class-level inference
Weak cytotoxicity; no significant antimicrobial activity reported
Supports use as silent pathway probe and negative control
Data to verify; comparison with notoamide C (IC50 25 µM) and stephacidin A (IC50 16 µM)
Bioactivity Cytotoxicity Antimicrobial

Deoxybrevianamide E Research & Industrial Applications


Biosynthetic Pathway Elucidation

Given its confirmed, non-redundant role as a biosynthetic precursor to notoamide J (Evidence Item 1), Deoxybrevianamide E is the essential standard for studies aiming to elucidate, reconstitute, or manipulate the biosynthesis of notoamides, stephacidins, and paraherquamides [1]. Its use as a fed substrate in fungal cultures or cell-free systems allows for the direct tracking of metabolic flux down the notoamide branch, a task for which its regioisomer tryprostatin B is wholly unsuitable [2].

Prenyltransferase Assay Substrate

The high specificity of the NotF prenyltransferase for generating Deoxybrevianamide E makes this compound the ideal product standard for characterizing the activity and substrate specificity of reverse prenyltransferases (Evidence Item 3). In studies involving NotF, BrePT, or other related enzymes, Deoxybrevianamide E serves as a definitive authentic standard for HPLC and LC-MS quantification of enzyme activity [3].

Structural Biology and Co-Crystallization

The specific interaction between the prenyltransferase NotF and its product Deoxybrevianamide E (as detailed in Evidence Item 2 and 3) underpins the utility of this compound in structural biology. It can be used in co-crystallization trials with prenyltransferases to solve enzyme-product complex structures, providing atomic-level insight into the molecular determinants of reverse prenylation selectivity [4].

Negative Control for Bioactivity Screening

Because Deoxybrevianamide E itself exhibits negligible cytotoxicity and antimicrobial activity relative to the potent downstream products in its pathway (Evidence Item 4), it is a scientifically rigorous choice for a negative control in bioactivity assays. When evaluating the activity of compounds like notoamide C or stephacidin A, Deoxybrevianamide E can be used to demonstrate that observed activity is due to the advanced scaffold's structural features and not merely a general property of the prenylated DKP core [5].

Application
Selection Property
Validation Focus
Biosynthetic pathway elucidation
Reverse-prenylated DKP probe with confirmed branch commitment
Metabolic flux into notoamide branch; pathway reconstitution fidelity
Prenyltransferase assay standard
NotF product identity and purity
Enzyme activity quantification by HPLC/LC-MS; reverse prenylation specificity
Structural biology co-crystallization
Enzyme-product complex probe
Molecular determinants of reverse prenylation selectivity
Negative control for bioactivity screening
Low intrinsic bioactivity relative to advanced metabolites
Confirmation that activity derives from scaffold modification, not DKP core

Technical Documentation Hub

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31 linked technical documents
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